molecular formula C13H10BrNS B12673753 Benzenecarbothioamide, N-(4-bromophenyl)- CAS No. 73376-00-8

Benzenecarbothioamide, N-(4-bromophenyl)-

Cat. No.: B12673753
CAS No.: 73376-00-8
M. Wt: 292.20 g/mol
InChI Key: UWCIDBQOEBGFAX-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-bromophenyl)- is an organic compound with the molecular formula C13H10BrNS It is a derivative of benzenecarbothioamide, where a bromine atom is substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)- typically involves the reaction of 4-bromoaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for Benzenecarbothioamide, N-(4-bromophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-bromophenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzenecarbothioamides.

    Oxidation: Benzenesulfonamide derivatives.

    Reduction: Benzenecarbothioamide derivatives with reduced functional groups.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with cellular proteins and disrupting critical signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarbothioamide, N-(4-bromophenyl)- is unique due to its specific substitution pattern and the presence of both bromine and thioamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

73376-00-8

Molecular Formula

C13H10BrNS

Molecular Weight

292.20 g/mol

IUPAC Name

N-(4-bromophenyl)benzenecarbothioamide

InChI

InChI=1S/C13H10BrNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

UWCIDBQOEBGFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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